N-{[1-(morpholin-4-yl)cyclobutyl]methyl}-2,1,3-benzothiadiazole-4-sulfonamide
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Overview
Description
N-{[1-(morpholin-4-yl)cyclobutyl]methyl}-2,1,3-benzothiadiazole-4-sulfonamide is a complex organic compound that belongs to the class of benzothiadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(morpholin-4-yl)cyclobutyl]methyl}-2,1,3-benzothiadiazole-4-sulfonamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the benzothiadiazole core, followed by the introduction of the sulfonamide group and the morpholinylcyclobutyl moiety. Common reagents used in these reactions include sulfonyl chlorides, amines, and cyclobutyl derivatives. The reaction conditions often involve the use of organic solvents, such as dichloromethane or acetonitrile, and catalysts, such as triethylamine or pyridine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on improving yield, reducing reaction time, and minimizing the use of hazardous reagents. Techniques such as continuous flow chemistry and automated synthesis may be employed to achieve these goals.
Chemical Reactions Analysis
Types of Reactions
N-{[1-(morpholin-4-yl)cyclobutyl]methyl}-2,1,3-benzothiadiazole-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; conditionsacidic or basic medium.
Reduction: Sodium borohydride, lithium aluminum hydride; conditionsanhydrous solvents.
Substitution: Nucleophiles such as amines, thiols; conditionsorganic solvents, mild heating
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
N-{[1-(morpholin-4-yl)cyclobutyl]methyl}-2,1,3-benzothiadiazole-4-sulfonamide has been studied for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to inhibit the growth of bacteria and fungi.
Medicine: Explored for its potential as a therapeutic agent in the treatment of diseases such as cancer and inflammation.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties .
Mechanism of Action
The mechanism of action of N-{[1-(morpholin-4-yl)cyclobutyl]methyl}-2,1,3-benzothiadiazole-4-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in critical biological processes, leading to its observed biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or modulate signaling pathways involved in inflammation and cancer .
Comparison with Similar Compounds
Similar Compounds
- N-{[1-(morpholin-4-yl)cyclobutyl]methyl}-2,1,3-benzothiadiazole-4-sulfonamide
- 1,3,4-Thiadiazole derivatives
- Benzothiadiazole derivatives
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the morpholinylcyclobutyl moiety and the sulfonamide group enhances its solubility, stability, and biological activity compared to other similar compounds .
Properties
IUPAC Name |
N-[(1-morpholin-4-ylcyclobutyl)methyl]-2,1,3-benzothiadiazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O3S2/c20-24(21,13-4-1-3-12-14(13)18-23-17-12)16-11-15(5-2-6-15)19-7-9-22-10-8-19/h1,3-4,16H,2,5-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVJFLNWWCLLOML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CNS(=O)(=O)C2=CC=CC3=NSN=C32)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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